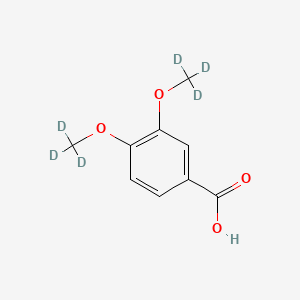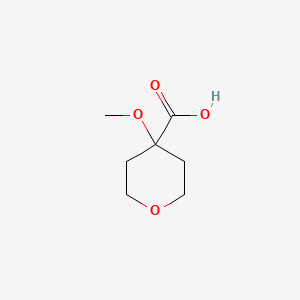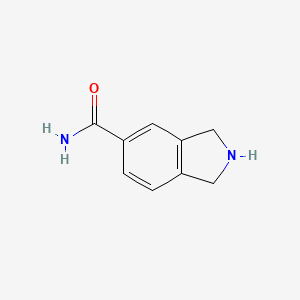![molecular formula C22H23F2N B590567 (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine CAS No. 1025064-41-8](/img/no-structure.png)
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine is a useful research compound. Its molecular formula is C22H23F2N and its molecular weight is 339.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Antidepressant Drug Properties
(αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine has been studied for its potential as an antidepressant drug. Research indicates that it inhibits the uptake of serotonin, norepinephrine, and dopamine in cortical and striatal synaptosomes, suggesting a pharmacological profile suitable for treating depression. It also shows weak affinity for muscarinic, histamine-1, adrenergic, dopamine, and serotonin receptors, highlighting its selectivity in enhancing serotonergic and noradrenergic neurotransmission (Wong et al., 1988).
2. Metabolism and Pharmacokinetics
The compound has been a subject of pharmacokinetic studies, indicating its low clearance, moderate volume of distribution, and terminal half-life ranging from 3.6 to 5.2 hours in rats. The oral bioavailability of the compound ranges from 55% to 60%. Such studies are crucial in understanding the behavior of the drug in the body, which is essential for determining appropriate dosing and delivery mechanisms (Wu et al., 2006).
3. Antifungal Activity
Another application of derivatives of this compound is in antifungal treatments. For instance, butenafine hydrochloride, a related compound, has shown excellent efficacy against dermatophytosis in guinea pigs. This suggests a potential avenue for developing new antifungal medications based on modifying the structure of this compound (Arika et al., 1990).
4. Potential Therapeutic Applications
The derivative of this compound, S-1, has been explored as a potential therapeutic agent for benign hyperplasia, showcasing the versatility of the compound in addressing different medical conditions. The compound's pharmacokinetic properties, like rapid absorption, slow clearance, and extensive metabolism, are crucial in its therapeutic applications (Wu et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine involves the synthesis of the intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "α-methyl-1-naphthalenemethanamine", "3-(Difluoromethyl)benzaldehyde", "3-bromopropylamine hydrobromide", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 3-(Difluoromethyl)benzylamine by reductive amination of 3-(Difluoromethyl)benzaldehyde with α-methyl-1-naphthalenemethanamine using NaBH4 as the reducing agent in methanol.", "Step 2: Synthesis of 3-bromopropylamine by reacting 3-bromopropylamine hydrobromide with sodium hydride in tetrahydrofuran.", "Step 3: Synthesis of 3-[3-(Difluoromethyl)phenyl]propylamine by reacting 3-(Difluoromethyl)benzylamine with 3-bromopropylamine in the presence of sodium hydride in tetrahydrofuran.", "Step 4: Synthesis of (αR)-N-[3-[3-(Difluoromethyl)phenyl]propyl]-α-methyl-1-naphthalenemethanamine by coupling 3-[3-(Difluoromethyl)phenyl]propylamine with α-methyl-1-naphthalenemethanamine in the presence of hydrochloric acid and sodium hydroxide in ethyl acetate." ] } | |
CAS-Nummer |
1025064-41-8 |
Molekularformel |
C22H23F2N |
Molekulargewicht |
339.43 |
IUPAC-Name |
3-[3-(difluoromethyl)phenyl]-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
InChI |
InChI=1S/C22H23F2N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
SVXVVNVAXVGJCF-MRXNPFEDSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


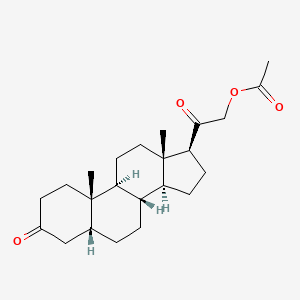


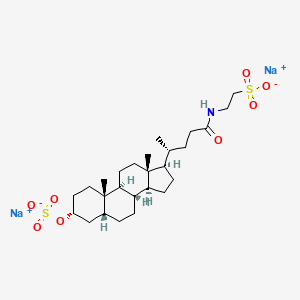


![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
